molecular formula C22H27ClN2O4 B14115665 CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester

CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester

Cat. No.: B14115665
M. Wt: 418.9 g/mol
InChI Key: YPDJYHHMLFUEEX-AUUYWEPGSA-N
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Description

CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester is a complex organic compound that belongs to the class of carbamic acid derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester typically involves multi-step organic reactions. The process may include:

    Formation of the carbamic acid derivative: This can be achieved by reacting an amine with phosgene or its derivatives.

    Introduction of the ester group: This step involves esterification, where the carbamic acid derivative is reacted with an alcohol in the presence of a catalyst.

    Chlorination and methoxylation: Specific reagents and conditions are used to introduce the chlorophenyl and methoxyphenyl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester has various scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Industry: Utilized in the development of agrochemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes through covalent or non-covalent binding.

    Receptors: Binding to receptors, leading to modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid derivatives: Compounds with similar structures but different substituents.

    Urea derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various fields. Further research and development may uncover new applications and enhance our understanding of its properties and mechanisms.

Biological Activity

CarbaMic acid, specifically the compound N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]amino]-2-oxoethyl]-, 1,1-diMethyl ethyl ester, is a derivative of carbamic acid that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Chiral centers : The presence of (1R) configurations indicates specific stereochemistry that can influence biological interactions.
  • Functional groups : The carbamate moiety is known for its stability and ability to form hydrogen bonds, which can enhance biological activity.

CarbaMic acid derivatives often exhibit diverse mechanisms of action due to their structural characteristics. Key mechanisms include:

  • Enzyme Inhibition : Many carbamate derivatives act as inhibitors of enzymes, particularly those involved in neurotransmitter degradation. For example, they can inhibit acetylcholinesterase, leading to increased acetylcholine levels and enhanced synaptic transmission .
  • Antimicrobial Activity : Carbamate derivatives have shown promising antimicrobial properties. Studies indicate that modifications in the carbamate structure can lead to enhanced activity against various bacterial strains and fungi .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several carbamic acid derivatives, including the target compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with notable Minimum Inhibitory Concentrations (MICs) reported as follows:

CompoundBacteria TypeMIC (µg/mL)
CarbaMic Acid DerivativeStaphylococcus aureus32
CarbaMic Acid DerivativeEscherichia coli64
CarbaMic Acid DerivativeCandida albicans16

These results suggest that structural modifications can enhance the potency of carbamate derivatives against various pathogens .

Case Studies

  • Amoebiasis Treatment : A derivative similar to CarbaMic acid was tested for its effects on Entamoeba histolytica, the causative agent of amoebiasis. The study demonstrated that the compound exhibited antiamoebic activity with a significant reduction in trophozoite viability at concentrations as low as 10 µg/mL. Additionally, genotoxicity assessments via the Ames test indicated low mutagenic potential, suggesting a favorable safety profile .
  • Antitumor Activity : Research into carbamate derivatives has revealed their potential in cancer therapy. One study showed that a structurally related compound inhibited tumor cell proliferation by inducing apoptosis through mitochondrial pathways. The compound increased reactive oxygen species (ROS) levels within cancer cells, leading to cell death .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of CarbaMic acid derivatives is characterized by moderate absorption and metabolism. Studies indicate that these compounds undergo hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may retain biological activity or exhibit toxicity.

Toxicological assessments have shown that while some derivatives can induce liver enzyme activity at higher doses, they generally exhibit low acute toxicity in animal models. For instance, a study reported a No Observed Adverse Effect Level (NOAEL) of 200 mg/kg in rodent models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this carbamic acid ester, and how can enantiomeric purity be ensured?

The synthesis of carbamic acid esters typically involves coupling activated carbamate intermediates with chiral amines or alcohols. For example, tert-butyl carbamates are often synthesized via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . Enantiomeric purity can be ensured using chiral auxiliaries or catalysts during coupling steps. Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) is recommended for verifying stereochemical integrity .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy : For confirming stereochemistry (e.g., coupling constants in 1H^1H-NMR) and functional groups (e.g., tert-butyl at δ ~1.4 ppm) .
  • LC-MS : To validate molecular weight and detect impurities (e.g., unreacted intermediates) .
  • HPLC with UV/Vis detection : For purity assessment, especially using reverse-phase columns (C18) with gradient elution .

Q. How should this compound be stored to maintain stability, and what are its key degradation products?

Based on analogous carbamates, the compound should be stored in a desiccator at –20°C to minimize hydrolysis of the tert-butyl ester group. Degradation products likely include free carbamic acid (via ester hydrolysis) and secondary amines from cleavage of the amide bond. Monitor for decomposition using TLC or HPLC .

Q. What safety precautions are necessary during handling due to its toxicity profile?

The Safety Data Sheet (SDS) for similar carbamates indicates acute oral toxicity (Category 4) and skin/eye irritation (Category 2). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry (R-configuration at two chiral centers) influence its biological activity or reactivity?

The R-configuration at both chiral centers may enhance target binding affinity due to spatial alignment with stereospecific receptors (e.g., ion channels or enzymes). For example, retigabine, a carbamate derivative with defined stereochemistry, activates KCNQ potassium channels by interacting with a voltage-sensing domain . Computational docking studies (e.g., AutoDock Vina) and enantiomer-specific bioassays are recommended to validate structure-activity relationships .

Q. What mechanistic insights exist for its potential role in modulating ion channels or enzymes?

Carbamic acid esters often act as prodrugs, releasing active amines upon hydrolysis. The tert-butyl group may delay hydrolysis, extending half-life. For ion channel modulation (e.g., KCNQ4), compare its effects to retigabine, which stabilizes the open state via interactions with S5 helices. Use patch-clamp electrophysiology to assess channel activation kinetics .

Q. How can conflicting data on its anticancer activity (e.g., in vitro vs. in vivo models) be resolved?

Discrepancies may arise from metabolic instability or poor bioavailability. Address this by:

  • Pharmacokinetic profiling : Measure plasma stability and metabolite formation using LC-MS/MS.
  • Structural analogs : Synthesize derivatives with improved solubility (e.g., replacing tert-butyl with PEGylated groups) .
  • Cross-species validation : Test in zebrafish xenografts or murine models to assess tumor penetration .

Q. What strategies optimize its solubility for in vitro assays without compromising stability?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Carbamates are stable at neutral pH; avoid strongly acidic/basic conditions.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for aqueous solubility, which are cleaved intracellularly .

Q. Are there computational methods to predict its reactivity in carbamylation or nucleophilic substitution reactions?

Density Functional Theory (DFT) can model transition states for carbamate hydrolysis or nucleophilic attack. Parameters like Fukui indices and Molecular Electrostatic Potential (MESP) maps identify electrophilic sites (e.g., carbonyl carbons). Software like Gaussian or ORCA is recommended for these simulations .

Q. How does the 3-chlorophenyl moiety influence its pharmacokinetic properties compared to unsubstituted analogs?

The electron-withdrawing chloro group may enhance metabolic stability by reducing cytochrome P450-mediated oxidation. Compare logP values (via shake-flask method) and hepatic microsomal stability assays between substituted and unsubstituted derivatives. The 4-methoxyphenyl group could further improve membrane permeability via lipophilic interactions .

Q. Contradictions and Methodological Recommendations

  • Anticancer Activity : While some carbamates show antitumor effects (e.g., isorhamnetin derivatives), others lack efficacy due to poor target engagement. Validate using multiple cell lines (e.g., HeLa, MCF-7) and orthogonal assays (e.g., caspase-3 activation, ROS detection) .
  • Toxicity Data : SDS reports acute toxicity but lacks carcinogenicity or reproductive toxicity data. Conduct Ames tests and zebrafish embryo toxicity assays for comprehensive risk assessment .

Properties

Molecular Formula

C22H27ClN2O4

Molecular Weight

418.9 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C22H27ClN2O4/c1-14(15-9-11-18(28-5)12-10-15)24-20(26)19(16-7-6-8-17(23)13-16)25-21(27)29-22(2,3)4/h6-14,19H,1-5H3,(H,24,26)(H,25,27)/t14-,19-/m1/s1

InChI Key

YPDJYHHMLFUEEX-AUUYWEPGSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@@H](C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

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